molecular formula C16H16Cl2N2O3S B3917212 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N,N-dimethylacetamide

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N,N-dimethylacetamide

Cat. No.: B3917212
M. Wt: 387.3 g/mol
InChI Key: FSANNCYGKPINHQ-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N,N-dimethylacetamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group and dichloroanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N,N-dimethylacetamide typically involves multiple steps. One common method includes the reaction of 2,3-dichloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine to form the intermediate benzenesulfonamide derivative. This intermediate is then reacted with N,N-dimethylacetamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloroanilino group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the amide bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dichloroanilino moiety may also play a role in binding to specific sites, altering the function of the target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-2,3-dichloroaniline
  • N,N-dimethylacetamide
  • Benzenesulfonyl chloride

Comparison

Compared to similar compounds, 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N,N-dimethylacetamide is unique due to its combined structural features. The presence of both the benzenesulfonyl and dichloroanilino groups provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions with molecular targets.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-19(2)15(21)11-20(14-10-6-9-13(17)16(14)18)24(22,23)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSANNCYGKPINHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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